molecular formula C15H12 B3145248 4'-Ethynyl-2-methyl-1,1'-biphenyl CAS No. 56957-89-2

4'-Ethynyl-2-methyl-1,1'-biphenyl

Cat. No. B3145248
CAS RN: 56957-89-2
M. Wt: 192.25 g/mol
InChI Key: VEWQNKABGVYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Ethynyl-2-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 .


Chemical Reactions Analysis

“4’-Ethynyl-2-methyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .


Physical And Chemical Properties Analysis

The boiling point of “4’-Ethynyl-2-methyl-1,1’-biphenyl” is predicted to be 289.0±19.0 °C and its density is predicted to be 1.04±0.1 g/cm3 .

Scientific Research Applications

Environmental Detection and Remediation

Research on chemosensors based on derivatives of biphenyl compounds, such as 4-methyl-2,6-diformylphenol, indicates their significant application in detecting various analytes, including metal ions and neutral molecules. This highlights the potential use of biphenyl derivatives in environmental monitoring and remediation efforts (Roy, 2021).

Synthetic Organic Chemistry

The development of practical synthesis methods for biphenyl derivatives, as demonstrated by the synthesis of 2-fluoro-4-bromobiphenyl, showcases the importance of biphenyl structures in the production of pharmaceuticals and other chemical materials. This reflects the role of biphenyl derivatives in advancing synthetic organic chemistry and industrial applications (Qiu et al., 2009).

Environmental Health and Safety

Studies on the environmental origins of neurodegenerative diseases have investigated the impact of environmental contaminants, including polychlorinated biphenyls (PCBs), highlighting the significance of understanding biphenyl compounds' environmental and health effects. This research underscores the need for evaluating the safety and environmental impact of biphenyl derivatives and related compounds (Landrigan et al., 2005).

Advanced Oxidation Processes

Investigations into the advanced oxidation processes for degrading recalcitrant compounds, such as acetaminophen, provide insights into the degradation pathways of complex organic molecules. This research could inform the development of methods for breaking down biphenyl derivatives in environmental settings, contributing to pollution mitigation strategies (Qutob et al., 2022).

Lignin Structure and Application

The study of biphenyl linkage in softwood lignin emphasizes the role of biphenyl structures in the natural world, particularly in the formation and function of lignin in plants. Understanding the macromolecular structure of lignin and its biphenyl linkages can lead to innovations in biomass utilization and the development of sustainable materials (Chang & Jiang, 2020).

Safety and Hazards

The safety data sheet for “4’-Ethynyl-2-methyl-1,1’-biphenyl” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-ethynyl-4-(2-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-3-13-8-10-14(11-9-13)15-7-5-4-6-12(15)2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWQNKABGVYDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Ethynyl-2-methyl-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Ethynyl-2-methyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4'-Ethynyl-2-methyl-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
4'-Ethynyl-2-methyl-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4'-Ethynyl-2-methyl-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4'-Ethynyl-2-methyl-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4'-Ethynyl-2-methyl-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.